![molecular formula C26H30N2O3 B4264074 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline](/img/structure/B4264074.png)
2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline
Overview
Description
2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been studied extensively for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline have been studied extensively. It has been found to have low toxicity and high selectivity towards cancer cells. It also has low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential use in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research of 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, more research is needed to fully understand its mechanism of action and its potential use in the treatment of neurodegenerative disorders.
Scientific Research Applications
2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline has been studied extensively for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[2-(3-butoxyphenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-4-5-13-30-21-10-8-9-20(14-21)25-15-23(22-11-6-7-12-24(22)27-25)26(29)28-16-18(2)31-19(3)17-28/h6-12,14-15,18-19H,4-5,13,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFLTKPBMAIZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(OC(C4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Butoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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